

Technical Guide: Synthesis Pathway of Deacetylanisomycin Hydrochloride

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Compound of Interest

Compound Name: Deacetylanisomycin hydrochloride

CAS No.: 1963-47-9

Cat. No.: B607018

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Executive Summary

Deacetylanisomycin (DA) is the deacetylated metabolite and synthetic precursor of the pyrrolidine antibiotic Anisomycin. Functionally, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the eukaryotic ribosome (60S subunit) and stress-activated protein kinase (JNK/SAPK) pathways.^[1] While less potent than its parent compound in protein synthesis inhibition, its structural rigidity and defined stereochemistry (2R,3S,4S) make it a high-value target for medicinal chemistry.^[1]

This guide details two distinct synthesis pathways:

- Semi-Synthetic Route: High-yield alkaline hydrolysis of Anisomycin (Standard Production).^[1]
- De Novo Total Synthesis: Stereoselective construction from (+)-Tartaric Acid (Structural Validation).

Part 1: Structural Analysis & Retrosynthetic Logic

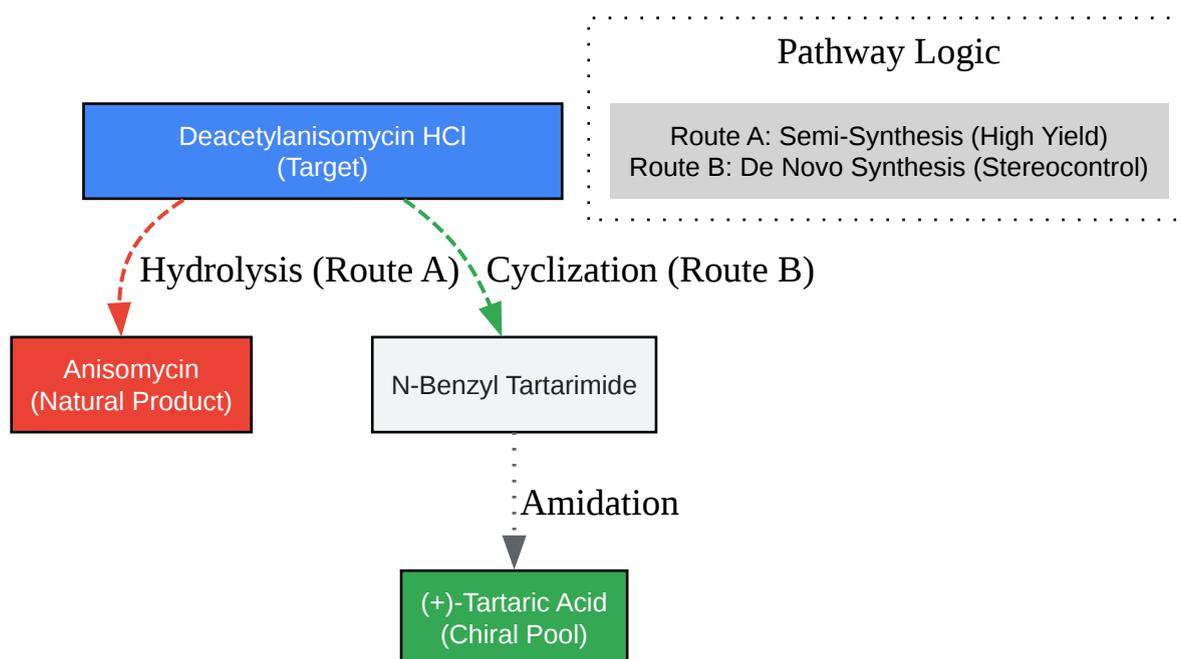
The challenge in synthesizing **Deacetylanisomycin Hydrochloride** lies in preserving the contiguous stereocenters at C3 and C4 (the diol system) while establishing the correct absolute configuration at C2 (the p-methoxybenzyl group).^[1]

Chemical Identity^{[1][2][3][4][5]}

- IUPAC Name: (2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol hydrochloride[1]
- Molecular Formula:
[1]
- MW: 259.73 g/mol (Salt); 223.27 g/mol (Free Base)[1]
- Key Structural Features:
 - Trans-diol configuration (derived from the tartaric acid backbone).[1]
 - Pyrrolidine core.[2][3][4]
 - Absence of the C3-acetate group (distinguishing it from Anisomycin).[1]

Retrosynthetic Analysis

The retrosynthetic strategy reveals two approaches.[2] The "Production Route" relies on the removal of the acetate group from the natural product. The "De Novo Route" disconnects the pyrrolidine ring to a linear chiral pool precursor (Tartaric acid).



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Figure 1.1: Retrosynthetic disconnection showing the relationship between the parent antibiotic and the chiral pool precursor.[1]

Part 2: Semi-Synthetic Production Protocol

Objective: Conversion of Anisomycin to **Deacetylanisomycin Hydrochloride** via alkaline hydrolysis. Scale: Laboratory (100 mg – 1 g).

Reaction Mechanism

The C3-acetate ester of Anisomycin is labile under basic conditions. The reaction utilizes mild saponification followed by acidification to generate the hydrochloride salt.

Step-by-Step Methodology

Step 1: Hydrolysis (Free Base Formation)[1]

- Dissolution: Dissolve Anisomycin (1.0 eq) in a mixture of Methanol/Water (4:1 v/v).
- Saponification: Add 1.0 M NaOH (2.5 eq) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.
 - Checkpoint: Monitor by TLC (SiO₂, CHCl₃:MeOH 9:1).[1] Anisomycin () disappears; Deacetylanisomycin () appears.[1]
- Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate () to remove non-polar impurities.
 - Critical Step: The product is amphoteric/polar. If it does not extract well, saturate the aqueous phase with NaCl.

Step 2: Salt Formation (Hydrochloride)[1]

- Solubilization: Dissolve the crude free base oil in a minimum amount of anhydrous Ethanol or dry Diethyl Ether.
- Acidification: Bubble dry HCl gas into the solution OR add 1.25 M HCl in Ethanol dropwise at 0°C until pH reaches ~2.0.
- Crystallization: Precipitate the salt by adding excess dry Diethyl Ether.
- Filtration: Collect the white crystalline solid via vacuum filtration under Argon.

Process Parameters Table[1][4]

Parameter	Specification	Rationale
Solvent System	MeOH:H ₂ O (4:1)	Ensures solubility of both the lipophilic Anisomycin and the hydrophilic hydroxide.
Base Reagent	NaOH (1.0 M)	Strong enough to hydrolyze the ester; mild enough to prevent epimerization at C2.[1]
Temperature	0°C 25°C	Controls exotherm during addition; standard kinetics for hydrolysis.[1]
Acid Source	Ethanolic HCl	Prevents introduction of excess water during salt formation, aiding crystallization.[1]
Expected Yield	85 – 92%	High efficiency due to the stability of the pyrrolidine core.

Part 3: De Novo Total Synthesis (Stereoselective Route)

Objective: Construction of the scaffold from (+)-Tartaric Acid.[1] Context: This route is essential when natural Anisomycin is unavailable or when C3/C4 stereochemical analogs are required.

[1]

The Tartaric Acid Strategy

This approach utilizes the inherent

symmetry of tartaric acid to establish the 3,4-diol stereochemistry early.

Core Workflow:

- Imide Formation: (+)-Tartaric acid is converted to N-benzyltartarimide.[1]
- Grignard Addition: Regioselective addition of p-methoxybenzylmagnesium chloride.[1]
- Reduction & Cyclization: Reduction of the hemiaminal/lactam followed by cyclization to the pyrrolidine.



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Figure 3.1: The "Tartaric Acid" synthetic route establishing the pyrrolidine core.[1][5][6][7]

Technical Nuances

- Stereocontrol: The Grignard addition to the tartarimide is the stereodefining step for C2. The bulky benzyl group directs the attack, but mixtures of diastereomers can occur, requiring chromatographic separation.
- Cyclization: The reduction of the intermediate with Lithium Aluminum Hydride () simultaneously reduces the amide and cyclizes the ring.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized Deacetylanisomycin HCl, the following analytical signatures must be verified.

Proton NMR (NMR, 400 MHz,)

- Absence of Acetate: The most critical diagnostic is the disappearance of the singlet at ppm (corresponding to the group of Anisomycin).[1]
- Aromatic Region: Two doublets at and ppm (AA'BB' system of the p-methoxybenzyl group).[1]
- Methoxyl: Singlet at ppm.[1]
- Pyrrolidine Ring: Multiplets between ppm representing the H2, H3, H4, and H5 protons.[1]

Mass Spectrometry (ESI-MS)[1]

- Target Ion:
- Calculated m/z: 224.13[1]
- Observation: A clean peak at 224.1 confirms the free base mass. The absence of a peak at 266 (Anisomycin) confirms complete hydrolysis.

Physical Properties Check[1]

- Appearance: White to off-white crystalline solid (Salt form).[1]
- Solubility: Highly soluble in water and methanol; insoluble in diethyl ether and hexane.

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